2,2,3-Trimethylcyclopentaneacetic acid
Description
Structure
3D Structure
Properties
CAS No. |
473-47-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(2,2,3-trimethylcyclopentyl)acetic acid |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(11)12)10(7,2)3/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
ZSIJHYWOSUSCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1(C)C)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2,3 Trimethylcyclopentaneacetic Acid and Its Analogs
Total Synthesis Approaches and Strategies
The total synthesis of sterically hindered cyclopentane (B165970) derivatives such as 2,2,3-Trimethylcyclopentaneacetic acid requires sophisticated strategies to control stereochemistry and achieve efficient bond formation. While a dedicated total synthesis for this exact molecule is not extensively detailed in publicly available literature, plausible synthetic routes can be constructed based on established methodologies for analogous cyclopentane structures. These approaches often involve multi-step sequences that build the carbon skeleton and introduce the required functional groups. For instance, a five-step synthesis starting from 2-methyl-1,3-butadiene has been used to create related cyclopentenone structures, which are key intermediates in natural product synthesis. google.com Such a process involves steps like dihalocarbene addition, thermal isomerization, hydrolysis, epoxidation, and catalyzed isomerization to build the functionalized five-membered ring. google.com
Development of Novel Catalytic Systems for Synthesis
Modern organic synthesis heavily relies on the development of novel catalytic systems to enhance efficiency, selectivity, and sustainability. For the synthesis of complex molecules like this compound, catalysts play a crucial role in key transformations.
Phase Transfer Catalysis: In the synthesis of related cyclopentanone (B42830) intermediates, phase transfer catalysts have been employed to improve yields in epoxidation reactions conducted in two-phase systems. google.com This technique facilitates the reaction between reactants located in different immiscible phases, enhancing reaction rates and yields.
Bimetallic Catalysis: The use of bimetallic or multimetallic catalytic systems is an emerging strategy that can enable challenging transformations. mdpi.com For example, Rh-Ni bimetallic catalysts have shown high efficiency in the reductive amination of cyclohexanone, demonstrating how combining metals can enhance activity and selectivity. mdpi.com Such synergistic catalytic systems could be envisioned for key steps in the synthesis of substituted cyclopentanes.
Gold(I) Catalysis: Gold catalysts have proven effective in constructing cyclopentenone scaffolds through the cyclization of enynyl acetates. nih.gov This methodology highlights the power of transition metal catalysis to forge complex ring systems efficiently.
Table 1: Examples of Catalytic Systems in Related Syntheses
| Catalytic System | Reaction Type | Application Example | Key Advantage |
|---|---|---|---|
| Quaternary Ammonium (B1175870) Salt | Phase Transfer Epoxidation | Synthesis of 2,3-epoxy-3-methyl-cyclopentanone google.com | Improved yield by facilitating reaction between phases. |
| Rh(III)/Ag(I) Relay Catalysis | C-H Activation/Cyclization | Construction of 3-alkylidene isoindolinones mdpi.com | Enables redox-neutral cascade reactions. mdpi.com |
| Gold(I) | Cyclization | Construction of cyclopentenone scaffold nih.gov | Efficient formation of complex ring systems. nih.gov |
Green Chemistry Principles in Synthetic Routes
Incorporating green chemistry principles into synthetic design is essential for modern chemical manufacturing. This involves using less hazardous solvents, improving atom economy, and designing energy-efficient processes.
Green Solvents: The choice of solvent is critical. Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered greener alternatives to more hazardous solvents commonly used in organic synthesis. nih.govnih.gov Their application can significantly reduce the environmental impact of a synthetic route. nih.gov
Continuous-Flow Conditions: Performing reactions under continuous-flow conditions offers several advantages over traditional batch processing, including better temperature control, improved safety for handling energetic intermediates, and often higher yields. rsc.org A metal-free, continuous one-pot method for synthesizing a triazole acetic acid derivative showcases an atom-economical, highly selective, and environmentally benign process that avoids chromatography. rsc.org
Catalyst Recycling: The use of solid-supported heterogeneous catalysts, such as Rh-Ni on a silica (B1680970) (SiO2) support, allows for easy recovery and reuse of the catalyst, which aligns with green chemistry principles by reducing waste and cost. mdpi.com
Derivatization Strategies for Research Purposes
The carboxylic acid functional group of this compound is a versatile handle for creating a variety of derivatives. These derivatives, including esters, amides, and acyl halides, serve as important tools for further research, enabling the exploration of structure-activity relationships and the development of new chemical entities.
Esterification Reactions and Mechanistic Studies
Esterification is a fundamental transformation of carboxylic acids. Several methods exist, each with specific advantages depending on the substrate's properties.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com
Steglich Esterification: For acid-sensitive substrates, the Steglich esterification provides a milder alternative. commonorganicchemistry.com This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com
Via Acyl Chlorides: A two-step process involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride is then reacted with an alcohol to form the ester. commonorganicchemistry.com
Table 2: Common Esterification Methods
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, often with alcohol as solvent | Equilibrium-driven; best for simple, non-sensitive substrates. masterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC or EDCI, DMAP | Room temperature | Good for acid-sensitive molecules and tertiary alcohols. commonorganicchemistry.com |
| Via Acyl Chloride | 1) SOCl₂ or (COCl)₂ 2) Alcohol, Base (e.g., Pyridine) | Two steps; often mild conditions for the second step | Involves isolation of the reactive acyl chloride intermediate. commonorganicchemistry.com |
The mechanism of Fischer esterification involves a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps, often remembered by the mnemonic PADPED. masterorganicchemistry.com
Amidation and Anhydride Formation Research
Amides and anhydrides are other crucial derivatives of carboxylic acids, widely used as intermediates and in biochemical studies.
Amidation: The formation of an amide bond is a cornerstone of organic and medicinal chemistry. Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents or activation is typically required.
Coupling Reagents: Similar to esterification, reagents like DCC and EDCI can be used to facilitate amide bond formation.
Trimethylaluminium-Facilitated Amidation: Trimethylaluminium has been shown to be an effective reagent for the direct amidation of a wide range of carboxylic acids with primary and secondary amines, typically proceeding in moderate to high yields. researchgate.net
From Anhydrides: Acid anhydrides react readily with ammonia (B1221849) or primary and secondary amines to form amides. libretexts.orgopenstax.org This reaction generally requires two equivalents of the amine, as one equivalent is consumed to neutralize the carboxylic acid byproduct. libretexts.org
Anhydride Formation: Symmetrical acid anhydrides can be prepared by the dehydration of two equivalents of a carboxylic acid at high temperatures. khanacademy.org A more common laboratory method involves the reaction of an acid chloride with a carboxylate salt. openstax.orglibretexts.org This nucleophilic acyl substitution reaction is versatile and can be used to prepare both symmetrical and unsymmetrical anhydrides. openstax.org
Formation of Acyl Halide Precursors
Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable precursors for the synthesis of esters, amides, and anhydrides. Their high electrophilicity makes them susceptible to attack by a wide range of nucleophiles.
The most common method for preparing acyl chlorides from carboxylic acids is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic acyl substitution. The byproducts of these reactions (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) are gases, which helps to drive the reaction to completion.
Lack of Publicly Available Research Hinders Analysis of this compound Synthesis
Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the synthetic methodologies for this compound (CAS Number: 473-47-2) has been identified. This absence of published data prevents a detailed analysis of the carbon-carbon bond formation strategies that would be employed in its synthesis.
While general principles of organic synthesis can suggest plausible routes to a molecule with this structure, the user's strict requirement to focus solely on established and documented research for this specific compound cannot be met. Methodologies for constructing substituted cyclopentane rings and for introducing a carboxymethyl group are well-established in organic chemistry. These often involve key carbon-carbon bond-forming reactions such as:
Alkylation of cyclopentanone derivatives: This could involve the reaction of an enolate of a trimethylcyclopentanone with a haloacetic acid ester, followed by hydrolysis.
Cyclization reactions: Intramolecular cyclization of a suitably substituted acyclic precursor could form the cyclopentane ring.
Rearrangement reactions: Ring contraction of a cyclohexane (B81311) precursor or other rearrangement pathways could potentially lead to the desired carbon skeleton.
Conjugate addition reactions: Michael addition to a trimethylcyclopentenone derivative could be another viable strategy for introducing the acetic acid side chain.
However, without specific literature precedence for this compound, any discussion of these methods in the context of its synthesis would be purely speculative and would contravene the instructions to adhere strictly to documented findings for this compound.
Similarly, the creation of data tables detailing research findings, reaction conditions, and yields is not possible due to the lack of source material.
Therefore, the section on "Carbon-Carbon Bond Formation Research" for this compound cannot be generated at this time.
Detailed Research on the Reaction Chemistry of this compound Not Available in Current Scientific Literature
Following a comprehensive review of available scientific literature, it has been determined that specific research data regarding the reaction chemistry and mechanistic investigations of this compound is not presently available. Searches for detailed studies on its nucleophilic acyl substitution mechanisms, cyclopentane ring reactivity, oxidative and reductive transformations, and rearrangement pathways did not yield any specific findings for this particular compound.
The requested article, structured around the specific outline provided, cannot be generated as there is no published research focusing on the following areas for this compound:
Reaction Chemistry and Mechanistic Investigations of 2,2,3 Trimethylcyclopentaneacetic Acid
Rearrangement Reactions and Pathways:No documented research exists on rearrangement reactions, such as Wagner-Meerwein or other carbocation-driven rearrangements, involving this compound or its derivatives.wiley-vch.demvpsvktcollege.ac.inlibretexts.orgmsu.edu
Basic chemical identifiers and predicted physical properties for 2,2,3-trimethylcyclopentaneacetic acid are available in chemical databases. chemspider.comchemnet.comchemicalbook.com However, detailed experimental research on its chemical behavior and reaction mechanisms is absent from the accessible scientific literature. Therefore, a scientifically accurate article adhering to the requested detailed outline cannot be constructed at this time.
Stereochemical Investigations and Conformational Analysis of 2,2,3 Trimethylcyclopentaneacetic Acid Derivatives
Analysis of Intrinsic Molecular Symmetry and Reported Achirality
No published studies were found that specifically analyze the intrinsic molecular symmetry or discuss the chirality of 2,2,3-Trimethylcyclopentaneacetic acid. The presence of two stereocenters at positions C1 and C3 of the cyclopentane (B165970) ring suggests that the molecule can exist as stereoisomers. However, without experimental or computational data, a definitive analysis of its chirality and potential for achiral meso compounds cannot be conducted.
Strategies for the Synthesis of Chiral Derivatives and Analogs
While general methodologies for the synthesis of chiral cyclopentane derivatives exist, no specific synthetic routes have been reported for the preparation of chiral derivatives or analogs of this compound. General strategies often involve asymmetric catalysis or the use of chiral auxiliaries to control the stereochemical outcome of reactions that form the cyclopentane ring or introduce substituents.
Conformational Dynamics of the Cyclopentane Ring System
There is no specific information available in the scientific literature regarding the conformational dynamics of the this compound cyclopentane ring system. Generally, cyclopentane rings adopt non-planar conformations, such as the envelope and half-chair forms, to relieve torsional strain. The substituents on the ring in this compound would influence the equilibrium between these conformers, but specific energetic and geometric parameters have not been determined.
Stereocontrol in Designed Synthetic Pathways to Derivatives
As no synthetic pathways to derivatives of this compound have been published, there is no information on the stereocontrol strategies that would be employed. Designing such a synthesis would likely involve controlling the relative and absolute stereochemistry of the three substituents on the cyclopentane ring, a common challenge in the synthesis of polysubstituted cycloalkanes.
Theoretical and Computational Chemistry Studies of 2,2,3 Trimethylcyclopentaneacetic Acid
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2,3-trimethylcyclopentaneacetic acid, these calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine its electronic structure. Such studies would yield valuable information about the molecule's geometry, orbital energies (HOMO and LUMO), and electron distribution.
Hypothetical Data Table: Calculated Thermodynamic Properties
| Property | Calculated Value | Units |
| Heat of Formation (gas) | [Data not available] | kJ/mol |
| Gibbs Free Energy | [Data not available] | kJ/mol |
| Enthalpy | [Data not available] | kJ/mol |
| Entropy | [Data not available] | J/(mol·K) |
Molecular Dynamics Simulations for Conformational Analysis
Due to the flexibility of the cyclopentane (B165970) ring and the rotatable bonds in the acetic acid side chain, this compound can exist in multiple conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. nih.gov An MD simulation would track the atomic movements over time, providing a dynamic picture of the molecule's behavior. nih.gov
The analysis of MD trajectories would reveal the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. Factors such as the puckering of the cyclopentane ring and the orientation of the carboxylic acid group would be of particular interest.
Hypothetical Data Table: Key Conformational Dihedral Angles
| Dihedral Angle | Most Populated Range (degrees) |
| C1-C2-C3-C4 | [Data not available] |
| C2-C3-C(acetic)-O(carbonyl) | [Data not available] |
| C3-C(acetic)-O(hydroxyl)-H | [Data not available] |
Computational Prediction of Reactivity and Reaction Pathways
Computational methods can be employed to predict the reactivity of this compound and to elucidate potential reaction pathways. researchgate.netscispace.com By examining the molecule's electronic properties, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, researchers can identify likely sites for electrophilic or nucleophilic attack.
For instance, the carboxylic acid group is a primary site for reactions like esterification or deprotonation. scispace.com Computational models could be used to simulate these reactions, calculating activation energies and transition state geometries to predict the most favorable reaction pathways. This would be particularly useful in understanding its metabolic fate or its potential as a synthon in organic chemistry.
Structure-Reactivity Relationship Modeling
Structure-reactivity relationship (SRR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, would aim to correlate the structural and electronic features of this compound with its chemical reactivity or biological activity. While no specific studies on this compound were found, the general approach would involve calculating a variety of molecular descriptors.
These descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and topological indices. By comparing these descriptors with those of structurally similar compounds with known activities, it would be possible to build predictive models.
Hypothetical Data Table: Calculated Molecular Descriptors for QSAR
| Descriptor | Calculated Value |
| Molecular Weight | 170.25 |
| LogP | [Data not available] |
| Polar Surface Area | [Data not available] |
| Dipole Moment | [Data not available] |
Advanced Analytical Methodologies in the Research of 2,2,3 Trimethylcyclopentaneacetic Acid
Spectroscopic Techniques for Advanced Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 2,2,3-trimethylcyclopentaneacetic acid, providing detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.
In ¹H NMR, the chemical shifts, integration, and signal splitting patterns reveal the connectivity of protons. The spectrum is expected to show distinct signals for the three methyl groups, the protons on the cyclopentane (B165970) ring, the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain, and the acidic proton of the carboxyl group. The protons of the two geminal methyl groups at the C2 position are expected to be diastereotopic and may show different chemical shifts. The splitting patterns, governed by the n+1 rule, would elucidate the neighboring proton environments. For instance, the methine proton at C3 would likely appear as a multiplet due to coupling with adjacent protons on the ring.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The spectrum would display signals for the quaternary carbon (C2), the methine carbon (C3), the various methylene carbons in the ring and side chain, the three methyl carbons, and the characteristic downfield signal of the carbonyl carbon from the carboxylic acid group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |
| Carboxyl (-COOH) | 10.0 - 13.0 | 175 - 185 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Methylene (-CH₂-COOH) | 2.2 - 2.6 | 35 - 45 | Doublet or Multiplet | Shifted downfield by the adjacent carboxyl group. |
| Ring Protons (-CH-, -CH₂-) | 1.0 - 2.2 | 25 - 55 | Multiplets | Complex overlapping signals characteristic of cyclic systems. |
| Methyl (-CH₃) at C3 | 0.8 - 1.2 | 15 - 25 | Doublet | Coupled to the methine proton at C3. |
| Methyl (-CH₃) at C2 | 0.8 - 1.2 | 20 - 30 | Singlets | Geminal methyl groups; may be non-equivalent. |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. The molecular formula of the compound is C₁₀H₁₈O₂, corresponding to a molecular weight of approximately 170.25 g/mol . ncats.io
Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺•) which can be observed in the mass spectrum at an m/z (mass-to-charge ratio) of 170. This molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. chemguide.co.uk The analysis of these fragments provides a roadmap of the molecule's structure.
Key fragmentation pathways for carboxylic acids often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org Common fragments for this compound would include:
Loss of a hydroxyl radical (-•OH): Resulting in an [M-17]⁺ peak at m/z 153.
Loss of the carboxyl group (-•COOH): Leading to an [M-45]⁺ peak at m/z 125. youtube.com
McLafferty rearrangement: If sterically possible, this could lead to a characteristic fragment ion.
Cleavage of the acetic acid side chain: A break at the Cα-Cβ bond relative to the ring would yield a significant peak corresponding to the trimethylcyclopentyl cation.
Loss of methyl groups (-•CH₃): Producing an [M-15]⁺ peak at m/z 155.
Ring cleavage: The cyclopentane ring can fragment, producing a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Ratio | Proposed Fragment Ion | Fragmentation Pathway |
| 170 | [C₁₀H₁₈O₂]⁺• | Molecular Ion (M⁺•) |
| 155 | [C₉H₁₅O₂]⁺ | Loss of a methyl radical (•CH₃) from the ring. |
| 153 | [C₁₀H₁₇O]⁺ | Loss of a hydroxyl radical (•OH) from the COOH group. |
| 125 | [C₉H₁₇]⁺ | Loss of the carboxyl radical (•COOH). |
| 111 | [C₈H₁₅]⁺ | Loss of the entire acetic acid side chain (•CH₂COOH). |
| 45 | [COOH]⁺ | Carboxyl cation fragment. |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and study the molecular vibrations of this compound. These methods work by measuring the absorption or scattering of electromagnetic radiation corresponding to the vibrational energy levels of the molecule's bonds.
The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxyl group. A strong, sharp peak typically appears between 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.
Raman spectroscopy provides similar vibrational information. While the O-H stretch is typically weak in Raman, the C=O stretch and the C-H and C-C vibrations of the aliphatic ring and methyl groups are usually strong and well-defined, offering complementary data for a complete vibrational analysis. aip.org
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Intensity |
| O-H Stretch (Carboxylic) | 2500 - 3300 | IR | Strong, Very Broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman | Strong |
| C=O Stretch (Carbonyl) | 1700 - 1725 | IR, Raman | Strong, Sharp |
| C-H Bend (CH₂, CH₃) | 1375 - 1465 | IR, Raman | Medium |
| C-O Stretch (Carboxylic) | 1210 - 1320 | IR | Medium-Strong |
| O-H Bend (Carboxylic) | 920 - 950 | IR | Medium, Broad |
Chromatographic Techniques for Purity and Isomeric Ratio Determination
Chromatography is essential for separating this compound from impurities and for resolving its different stereoisomers. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of non-volatile compounds like carboxylic acids. helixchrom.com For assessing the purity of this compound, reversed-phase HPLC is commonly employed. A typical method would use a C18 stationary phase column with a mobile phase consisting of a mixture of water (often buffered and containing an acid like formic acid) and an organic solvent such as acetonitrile. helixchrom.comsielc.com Detection is usually achieved with a UV detector, as the carboxyl group has a weak chromophore.
A significant challenge in the analysis of this compound is the presence of multiple chiral centers, leading to the possibility of several stereoisomers. To separate these enantiomers and diastereomers, chiral HPLC is required. This involves using a chiral stationary phase (CSP) that can selectively interact with the different stereoisomers, resulting in different retention times. researchgate.net Polysaccharide-based CSPs are often effective for resolving chiral carboxylic acids. researchgate.net
Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds. researchgate.net Direct analysis of carboxylic acids like this compound by GC can be problematic due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape.
To overcome this, a derivatization step is typically performed to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative. nih.gov For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a trimethylsilyl (B98337) group, significantly increasing the compound's volatility.
The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS). uah.edu This powerful combination allows for the separation of different components in a mixture, with the MS providing definitive identification of each separated peak based on its mass spectrum and fragmentation pattern. This is particularly useful for analyzing reaction byproducts or determining the isomeric purity of a sample.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique would provide invaluable insights into their molecular geometry, conformation, and intermolecular interactions in the solid state. The process involves crystallizing the derivative and then bombarding the crystal with X-rays. The resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined with high precision.
The carboxylic acid moiety of this compound is a key functional group that readily forms predictable hydrogen-bonding patterns known as supramolecular synthons. nih.govrsc.org In the solid state, carboxylic acids typically form centrosymmetric dimers through hydrogen bonds between the carboxyl groups. publish.csiro.au X-ray diffraction studies on derivatives would likely reveal similar dimeric structures, as well as other potential packing arrangements influenced by the nature of the derivatizing group.
For instance, esterification or amidation of the carboxylic acid would alter the hydrogen bonding capabilities and steric profile of the molecule, leading to different crystal packing. An ester derivative, for example, would lack the strong hydrogen bond donor of the carboxylic acid, leading to a structure dominated by weaker C-H···O interactions and van der Waals forces. An amide derivative, however, would introduce both a hydrogen bond donor (N-H) and acceptor (C=O), potentially leading to the formation of catemeric chains or other complex hydrogen-bonded networks.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value (Ester Derivative) | Hypothetical Value (Amide Derivative) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.5 | 8.2 |
| b (Å) | 15.2 | 12.5 |
| c (Å) | 9.8 | 18.1 |
| β (°) | 105.4 | 90 |
| Volume (ų) | 1509 | 1853 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.15 | 1.20 |
| Hydrogen Bond Motif | C-H···O interactions | N-H···O chains |
This table presents hypothetical data based on common values for organic molecules of similar size and functionality to illustrate the type of information obtained from X-ray crystallography.
The conformation of the trimethylated cyclopentane ring is another critical piece of information that would be revealed. Due to the substitution pattern, the ring is expected to adopt a puckered conformation, such as an envelope or twist form, to minimize steric and torsional strain. libretexts.org X-ray crystallography would precisely define these conformational details, including bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's solid-state structure.
Supramolecular Interactions and Host-Guest Complexation Studies
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. nih.govijacskros.com The structure of this compound, with its carboxylic acid group and hydrophobic alkyl frame, makes it a candidate for engaging in various supramolecular interactions and potentially forming host-guest complexes.
The carboxylic acid group is a versatile functional group for forming strong and directional hydrogen bonds. rsc.orgresearchgate.net Beyond the typical acid-acid dimer, it can interact with other functional groups to form heterodimeric or more complex assemblies. For instance, co-crystallization with a complementary molecule, such as a pyridine-containing compound, could lead to the formation of a robust acid-pyridine hydrogen bond. ijacskros.com
The bulky and non-polar trimethylcyclopentane portion of the molecule can participate in hydrophobic and van der Waals interactions. These forces are crucial in the formation of inclusion complexes, where a "guest" molecule is encapsulated within a larger "host" molecule. nih.gov Common host molecules include cyclodextrins, calixarenes, and cucurbiturils, which possess hydrophobic cavities of various sizes. semanticscholar.org
A study of the host-guest chemistry of this compound would likely involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and UV-Vis spectroscopy to probe the complexation in solution. nih.gov For example, upon inclusion of the cyclopentane moiety into the hydrophobic cavity of a cyclodextrin, changes in the chemical shifts of the protons of both the host and guest can be observed in the NMR spectrum, providing evidence of complex formation and information about the geometry of the complex. nih.gov
ITC could be used to determine the thermodynamic parameters of the binding, such as the association constant (Kₐ), enthalpy (ΔH), and entropy (ΔS) of complexation. A high association constant would indicate a stable host-guest complex.
Table 2: Hypothetical Host-Guest Complexation Data for this compound with β-Cyclodextrin
| Technique | Parameter | Hypothetical Value |
| NMR | Stoichiometry (Host:Guest) | 1:1 |
| ITC | Association Constant (Kₐ) | 5.0 x 10³ M⁻¹ |
| ITC | Enthalpy (ΔH) | -15.0 kJ/mol |
| ITC | Entropy (ΔS) | 30.0 J/mol·K |
This table contains hypothetical data based on typical values for the inclusion of small organic molecules in β-cyclodextrin to illustrate the expected outcomes of such studies.
The formation of such supramolecular assemblies can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. These studies are therefore not only of fundamental scientific interest but also have potential applications in areas such as drug delivery and materials science. nih.gov
Environmental Chemistry Research on 2,2,3 Trimethylcyclopentaneacetic Acid
Abiotic Degradation Pathways and Mechanisms in Environmental Matrices
Information regarding the abiotic degradation of 2,2,3-trimethylcyclopentaneacetic acid is not available in the reviewed scientific literature. Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in various environmental compartments such as water, soil, and air. Key pathways for such degradation typically include:
Hydrolysis: The breakdown of a substance by reaction with water. The rate of hydrolysis is often dependent on the pH of the surrounding medium.
Photolysis: Degradation caused by light energy, particularly ultraviolet (UV) radiation from the sun. The effectiveness of photolysis depends on the chemical's ability to absorb light at relevant wavelengths.
Oxidation: Chemical reactions involving the loss of electrons, often mediated by reactive oxygen species present in the environment.
Without experimental data, the susceptibility of this compound to these processes remains unknown.
Biotic Transformation and Microbial Degradation Studies
There is no available research on the biotic transformation or microbial degradation of this compound. Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. This is often a primary route for the removal of chemicals from the environment.
Studies in this area would typically investigate:
The specific microorganisms capable of degrading the compound.
The enzymatic pathways involved in the breakdown of the molecule.
The rate of degradation under various environmental conditions (e.g., aerobic vs. anaerobic).
The identification of intermediate metabolites formed during the degradation process.
Environmental Fate Modeling and Persistence Research
Due to the absence of fundamental data on its degradation and partitioning behavior, no environmental fate modeling or persistence research for this compound could be found. Environmental fate models use a chemical's physical and chemical properties along with degradation rates to predict its distribution and persistence in different environmental compartments (air, water, soil, sediment).
Key parameters for such models include:
Water solubility
Vapor pressure
Octanol-water partition coefficient (Kow)
Organic carbon-water (B12546825) partition coefficient (Koc)
Abiotic and biotic degradation half-lives
Without this information, it is not possible to assess the potential persistence or long-range transport of this compound in the environment.
Characterization of Environmental Transformation Products
No studies have been published that identify or characterize the environmental transformation products of this compound. The identification of transformation products is a critical component of environmental risk assessment, as these breakdown products can sometimes be more toxic or persistent than the parent compound. Such research would typically involve laboratory degradation studies followed by advanced analytical techniques to isolate and identify the chemical structures of any resulting molecules.
Applications of 2,2,3 Trimethylcyclopentaneacetic Acid in Advanced Chemical Synthesis Research
Role as a Synthetic Building Block in Complex Molecular Architectures Research
As a synthetic building block, 2,2,3-trimethylcyclopentaneacetic acid offers a compact and sterically hindered cyclopentane (B165970) core. The presence of three methyl groups and a carboxylic acid functional group provides specific points for molecular elaboration. In theory, the carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, which are fundamental transformations in the synthesis of complex molecules. The trimethyl-substituted cyclopentane ring provides a rigid scaffold that can be used to control the three-dimensional orientation of appended molecular fragments.
However, a detailed survey of chemical literature does not reveal prominent examples of this compound being utilized as a key building block in the total synthesis of complex natural products or in the construction of sophisticated molecular architectures. Its potential in this area remains largely theoretical and awaits exploration by synthetic chemists.
Precursor in Polymer and Resin Chemistry Research
Carboxylic acids are common precursors in the synthesis of polyesters and polyamides. Theoretically, this compound could be employed as a monomer in condensation polymerization reactions. The bulky trimethylcyclopentyl group would be expected to impart unique properties to the resulting polymer, such as increased rigidity, altered solubility, and a higher glass transition temperature compared to polymers derived from more linear aliphatic acids. These properties could be of interest in the development of specialty polymers and resins with tailored thermal and mechanical characteristics.
Despite this potential, there is a lack of specific research detailing the polymerization of this compound or the properties of polymers and resins derived from it. This indicates that its application in polymer chemistry is not an active area of published research.
Ligand Precursor in Coordination Chemistry and Catalysis Research
The carboxylic acid functionality of this compound allows for its use as a precursor to ligands for metal complexes. The carboxylate group can coordinate to a wide range of metal ions, and the cyclopentane backbone can be further functionalized to create multidentate ligands. The steric bulk of the trimethylcyclopentyl group could influence the coordination environment around a metal center, potentially leading to catalysts with unique selectivity and reactivity.
While the principles of coordination chemistry suggest this possibility, there are no specific reports on the synthesis of ligands derived from this compound or their application in catalysis. The exploration of its potential in this field remains an open avenue for research.
Integration into Novel Chemical Systems Research
The integration of this compound into novel chemical systems is a concept that is yet to be realized in documented research. Its unique combination of a lipophilic, sterically hindered carbocyclic core and a versatile carboxylic acid functional group could theoretically be exploited in areas such as materials science, for the creation of new liquid crystals or functional surfaces, or in medicinal chemistry, as a fragment in the design of new bioactive molecules. However, without specific research, any discussion of its role in novel chemical systems is purely speculative.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 473-47-2 |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | (2,2,3-trimethylcyclopentyl)acetic acid |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | 253.1 °C at 760 mmHg |
| Density | 0.949 g/cm³ |
| Flash Point | 115.8 °C |
| Refractive Index | 1.447 |
Future Research Directions and Emerging Paradigms for 2,2,3 Trimethylcyclopentaneacetic Acid
Development of Next-Generation Synthetic Strategies
Currently, detailed synthetic routes specifically targeting 2,2,3-trimethylcyclopentaneacetic acid are not extensively documented. Future research should focus on developing efficient and stereoselective synthetic strategies. Drawing inspiration from the synthesis of related cyclopentane (B165970) derivatives, several avenues could be explored. For instance, methods analogous to the synthesis of other substituted cyclopentanes could be adapted. researchgate.netacs.org
Future synthetic strategies could focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of the three chiral centers in the molecule. This would be crucial for investigating its potential biological activities, an area that remains entirely unexplored.
Green Chemistry Approaches: Designing synthetic routes that utilize environmentally benign reagents, solvents, and reaction conditions to improve the sustainability of its production.
Flow Chemistry: Investigating continuous flow processes for a more controlled, scalable, and potentially higher-yielding synthesis.
Exploration of Undiscovered Reactivity and Novel Transformations
The reactivity of this compound is a complete unknown. Future research should systematically investigate its chemical behavior to uncover novel transformations. The carboxylic acid moiety offers a clear starting point for a variety of reactions.
Key areas for exploration include:
Derivatization: Synthesis of a library of derivatives, such as esters, amides, and acid halides, to serve as building blocks for more complex molecules.
Decarboxylative Cross-Coupling: Investigating modern cross-coupling reactions where the carboxylic acid group is extruded to form new carbon-carbon or carbon-heteroatom bonds.
Ring Functionalization: Exploring methods to selectively functionalize the cyclopentane ring, which could lead to a diverse range of new compounds with unique properties.
Advanced Materials Science Applications Research
While there is no current research on the application of this compound in materials science, its rigid and substituted cyclopentane core suggests potential utility. Cyclopentane derivatives have been incorporated into polymers and other materials to modify their properties. researchgate.netelsevierpure.com
Future research could investigate its potential in:
Polymer Chemistry: As a monomer or an additive in polymerization reactions to create new polymers with tailored thermal and mechanical properties. The bulky trimethyl-substituted ring could impart unique characteristics to the resulting polymer chains.
Vitrimers: Exploring its use as a cross-linker in the synthesis of vitrimers, a class of polymers that are strong and reprocessable. A related cyclopentane derivative, 3-(carboxymethyl)cyclopentane-1,2,4-tricarboxylic acid, has been used for this purpose. elsevierpure.com
Liquid Crystals: Investigating whether derivatives of this compound could exhibit liquid crystalline behavior, a property that is highly dependent on molecular shape and rigidity.
Interactive Data Table: Potential Research Areas and Approaches
| Research Area | Proposed Approach | Rationale |
| Next-Generation Synthesis | Asymmetric catalysis, flow chemistry, green chemistry principles. | To achieve high stereoselectivity, scalability, and sustainability in the production of the compound and its derivatives. |
| Novel Reactivity and Transformations | Derivatization of the carboxylic acid, decarboxylative cross-coupling, selective C-H functionalization of the ring. | To expand the chemical toolbox for this compound and generate a diverse range of new molecules with potential applications in various fields. |
| Advanced Materials Science | Incorporation into polymers, use as a cross-linker in vitrimers, synthesis of potential liquid crystal precursors. | The rigid and sterically hindered cyclopentane core could impart desirable properties such as thermal stability, mechanical strength, and novel phase behavior to materials. |
| Interdisciplinary Research Synergies | DFT calculations, advanced NMR and mass spectrometry techniques. | To gain a fundamental understanding of its electronic structure, reactivity, and to develop robust analytical methods for its characterization and quantification. |
Interdisciplinary Research Synergies with Theoretical and Analytical Chemistry
A comprehensive understanding of this compound will require a close collaboration between synthetic, materials, theoretical, and analytical chemists.
Theoretical Chemistry: Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's conformational preferences, electronic structure, and predict its reactivity. beilstein-journals.org This can help guide synthetic efforts and the design of new experiments.
Analytical Chemistry: The development of robust analytical methods is essential for the characterization of this compound and its derivatives. Advanced techniques in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be crucial for confirming molecular structures and determining stereochemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
